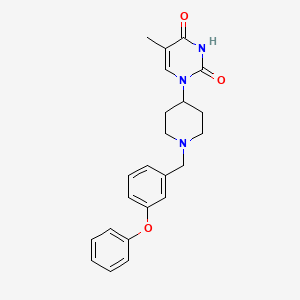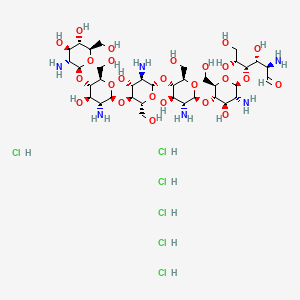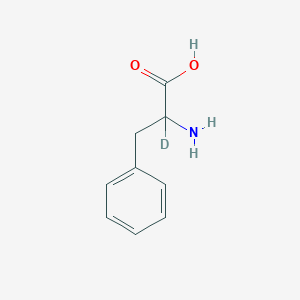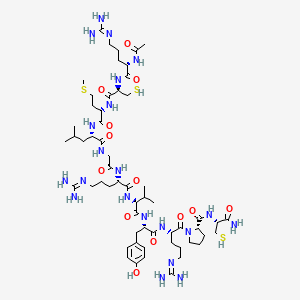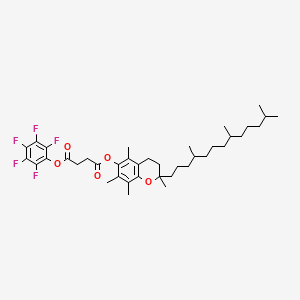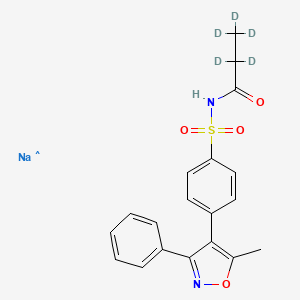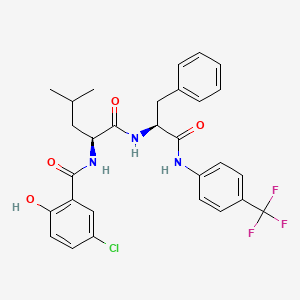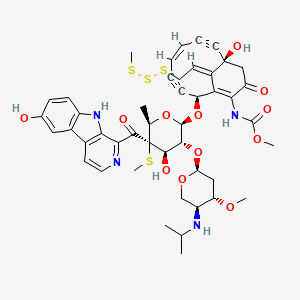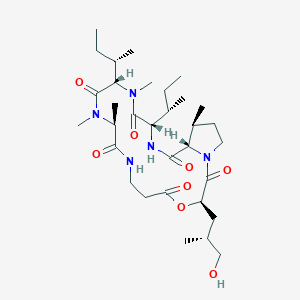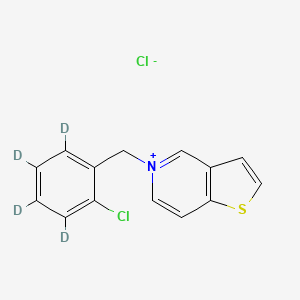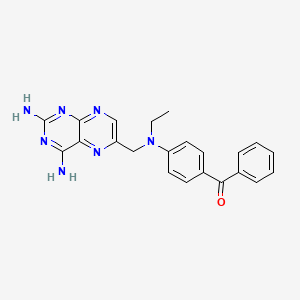
TbPTR1 inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TbPTR1 inhibitor 1 is a compound designed to inhibit the enzyme pteridine reductase 1 (PTR1) in the parasite Trypanosoma brucei. This enzyme is crucial for the parasite’s survival as it helps in the reduction of pterins and folates, which are essential for its growth and replication .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TbPTR1 inhibitor 1 involves multiple steps, starting with the preparation of the core scaffold, followed by functional group modifications to enhance its inhibitory activity. One common synthetic route involves the use of a tricyclic-based compound, such as 2,4-diaminopyrimido[4,5-b]indol-6-ol, which is synthesized through a series of condensation and cyclization reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
TbPTR1 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered biological activity.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the inhibitory effect.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups to the molecule, affecting its binding affinity to PTR1.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities and pharmacokinetic properties. These derivatives are tested for their efficacy in inhibiting PTR1 and their overall therapeutic potential.
Applications De Recherche Scientifique
TbPTR1 inhibitor 1 has several scientific research applications:
Chemistry: It serves as a model compound for studying enzyme inhibition and structure-activity relationships.
Biology: The compound is used to investigate the metabolic pathways of Trypanosoma brucei and the role of PTR1 in parasite survival.
Medicine: this compound is a potential lead compound for developing new treatments for Human African Trypanosomiasis.
Industry: The compound can be used in the development of diagnostic tools and assays for detecting and studying trypanosomatid infections.
Mécanisme D'action
TbPTR1 inhibitor 1 exerts its effects by binding to the active site of the PTR1 enzyme, thereby preventing the reduction of pterins and folates. This inhibition disrupts the parasite’s folate metabolism, leading to impaired DNA synthesis and cell division . The compound also shows activity against DHFR, further enhancing its therapeutic potential by targeting multiple pathways essential for parasite survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to TbPTR1 inhibitor 1 include:
Pyrimethamine: A known DHFR inhibitor that also targets PTR1, though with reduced affinity.
Cycloguanil: Another DHFR inhibitor with activity against PTR1.
Sesquiterpene lactones: Natural products identified as dual inhibitors of PTR1 and DHFR.
Uniqueness
This compound is unique due to its specific design to target both PTR1 and DHFR in Trypanosoma brucei. This dual inhibition approach enhances its efficacy and reduces the likelihood of resistance development. Additionally, the compound’s tricyclic-based structure provides a novel scaffold for further optimization and development of more potent inhibitors .
Propriétés
Formule moléculaire |
C22H21N7O |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[4-[(2,4-diaminopteridin-6-yl)methyl-ethylamino]phenyl]-phenylmethanone |
InChI |
InChI=1S/C22H21N7O/c1-2-29(13-16-12-25-21-18(26-16)20(23)27-22(24)28-21)17-10-8-15(9-11-17)19(30)14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H4,23,24,25,27,28) |
Clé InChI |
ASBJYAZYFSRQAB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




